molecular formula C17H19N3O3 B5749358 [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol

[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol

Cat. No.: B5749358
M. Wt: 313.35 g/mol
InChI Key: LDVMJIDGTKKQBA-GIJQJNRQSA-N
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Description

[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol is an organic compound characterized by its complex structure, which includes multiple methyl groups and a nitrophenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol typically involves the condensation of 2,4,6-trimethylbenzaldehyde with 4-nitrophenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its hydrazone moiety can interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitrophenyl group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its aromatic structure and potential for forming colored compounds.

Mechanism of Action

The mechanism of action of [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylphenol: Similar in structure but lacks the hydrazone and nitrophenyl groups.

    4-nitrophenylhydrazine: Contains the nitrophenylhydrazine moiety but lacks the trimethylphenyl group.

    2,4,6-trimethylbenzaldehyde: Precursor in the synthesis of the target compound, lacks the hydrazone and nitrophenyl groups.

Uniqueness

The uniqueness of [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the hydrazone and nitrophenyl groups allows for diverse applications in various fields of research.

Properties

IUPAC Name

[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-8-12(2)17(10-21)13(3)16(11)9-18-19-14-4-6-15(7-5-14)20(22)23/h4-9,19,21H,10H2,1-3H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVMJIDGTKKQBA-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CO)C)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1CO)C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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